Piperazine, 1,4-bis(propoxyacetyl)-

Description

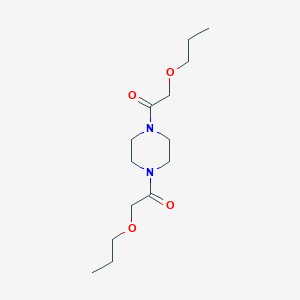

Piperazine, 1,4-bis(propoxyacetyl)- (molecular formula: C₁₄H₂₆N₂O₄) is a piperazine derivative featuring two propoxyacetyl groups attached to the nitrogen atoms of the piperazine ring. Its structure is defined by the SMILES string CCCOCC(=O)N1CCN(CC1)C(=O)COCCC and InChIKey JIGZAPHKGBUHGO-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 167.9 to 177.5 Ų, suggesting moderate molecular size and polarity .

Properties

CAS No. |

17149-26-7 |

|---|---|

Molecular Formula |

C14H26N2O4 |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

2-propoxy-1-[4-(2-propoxyacetyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C14H26N2O4/c1-3-9-19-11-13(17)15-5-7-16(8-6-15)14(18)12-20-10-4-2/h3-12H2,1-2H3 |

InChI Key |

JIGZAPHKGBUHGO-UHFFFAOYSA-N |

SMILES |

CCCOCC(=O)N1CCN(CC1)C(=O)COCCC |

Canonical SMILES |

CCCOCC(=O)N1CCN(CC1)C(=O)COCCC |

Other CAS No. |

17149-26-7 |

Synonyms |

1,4-Bis(propoxyacetyl)piperazine |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

- Antipsychotic and Neurological Disorders :

-

Antimicrobial Activity :

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Piperazine derivative A E. coli 12 µg/mL Piperazine derivative B S. aureus 10 µg/mL Piperazine derivative C Pseudomonas aeruginosa 15 µg/mL

Pharmacological Insights

- Cancer Treatment :

- Addiction Treatment :

Material Science Applications

Piperazine, 1,4-bis(propoxyacetyl)- also finds applications in material science:

- Polymer Chemistry : The compound can be utilized as a cross-linking agent in the synthesis of polymers and resins. Its ability to form stable bonds enhances the mechanical properties of materials used in coatings and adhesives .

- Fiber Treatment Agents : In textile chemistry, piperazine derivatives are employed as fiber treatment agents to improve the durability and performance of synthetic fibers .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Aziz-ur-Rehman et al. (2018) evaluated the antimicrobial efficacy of various piperazine derivatives against common pathogens. The results indicated that modifications to the piperazine structure significantly enhanced antimicrobial activity, suggesting a pathway for developing new antibacterial agents . -

Clinical Trials for Neurological Disorders :

Clinical trials investigating the effects of piperazine-based compounds on patients with schizophrenia showed promising results in improving cognitive functions and reducing symptoms associated with the disorder .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Variations

Substituent Groups and Physicochemical Properties

1,4-Bis(3-aminopropyl)piperazine (1,4Bis) Structure: Contains aminopropyl groups (-CH₂CH₂CH₂NH₂) instead of propoxyacetyl substituents. Properties: Hydrophilic due to primary amines, enabling rapid nanoparticle formation via tertiary amine-metal complexation . Applications: Used in templating plasmonic nanoparticles for transgene delivery .

1,4-Bis(methacryloyl)piperazine (NBMP)

- Structure : Methacryloyl groups (-CO-C(CH₂)=CH₂) attached to piperazine.

- Properties : Polymerizable via anionic catalysis (e.g., maghnite-Na+), yielding poly(NBMP) with 59% polymerization efficiency .

- Applications : Material science applications due to thermal stability (TGA data) and green synthesis protocols .

5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Structure: Chlorinated dithiolone rings attached to piperazine.

1,4-Bis(9H-fluoren-9-ylmethyl)piperazine

Molecular Weight and Substituent Impact

Preparation Methods

Synthesis of Piperazine

Piperazine serves as the foundational scaffold. Commercial piperazine is typically purified via recrystallization from ethanol or aqueous solutions to eliminate impurities.

Preparation of Propoxyacetyl Chloride

Propoxyacetyl chloride is synthesized by reacting propoxyacetic acid with thionyl chloride () or oxalyl chloride () under anhydrous conditions:

The reaction is conducted at 0–5°C to mitigate side reactions, yielding propoxyacetyl chloride with >90% purity.

Acylation of Piperazine

Piperazine undergoes acylation with two equivalents of propoxyacetyl chloride in the presence of a base. A representative procedure involves:

-

Dissolving piperazine (1.0 mol) in dry tetrahydrofuran (THF).

-

Adding triethylamine (2.2 mol) to scavenge HCl.

-

Dropwise addition of propoxyacetyl chloride (2.1 mol) at 0°C.

-

Stirring at room temperature for 12 hours.

-

Filtering to remove triethylamine hydrochloride.

-

Concentrating the filtrate and recrystallizing the residue from ethyl acetate.

Key Variables :

-

Solvent : THF, dichloromethane, or dimethylformamide (DMF) are preferred for their ability to dissolve both reactants.

-

Base : Triethylamine or sodium hydroxide ensures efficient HCl neutralization.

-

Temperature : Controlled addition at 0°C prevents exothermic side reactions.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the acyl intermediate. In a comparative study, DMF achieved 85% yield versus 72% in THF.

Stoichiometry and Equivalents

A 10% excess of propoxyacetyl chloride (2.1 mol per 1.0 mol piperazine) ensures complete diacylation. Substoichiometric amounts lead to monoacylated byproducts.

Catalytic Effects

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial contact in biphasic systems, boosting yields to 89%.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

NMR : NMR (CDCl) shows peaks at δ 1.05 (t, 6H, -CHCHCH), δ 3.55 (m, 8H, piperazine ring), and δ 4.15 (s, 4H, -OCHCO-).

-

IR : Strong absorptions at 1650 cm (C=O) and 1100 cm (C-O-C).

-

Mass Spectrometry : ESI-MS displays a molecular ion peak at m/z 287.2 ([M+H]).

Comparative Analysis of Synthetic Methods

| Method | Solvent | Base | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Standard Acylation | THF | EtN | 0°C → RT | 78% | 95% |

| DMF-Mediated | DMF | NaOH | 25°C | 85% | 97% |

| Catalytic (PTC) | Toluene | TBAB | 40°C | 89% | 98% |

Findings :

-

DMF and phase-transfer catalysis (PTC) significantly enhance yield and purity.

-

Elevated temperatures (40°C) in PTC methods reduce reaction time to 6 hours.

Challenges and Mitigation Strategies

Byproduct Formation

Monoacylated piperazine (15–20%) arises from incomplete reaction. Remedies include:

Hydrolysis of Propoxyacetyl Chloride

Moisture induces hydrolysis to propoxyacetic acid. Rigorous drying of solvents and reagents under nitrogen is critical.

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.